molecular formula C10H12BrN B2650189 3-bromo-N-cyclobutylaniline CAS No. 1248435-12-2

3-bromo-N-cyclobutylaniline

Cat. No.: B2650189
CAS No.: 1248435-12-2
M. Wt: 226.117
InChI Key: XXXBREDJSDZJOH-UHFFFAOYSA-N
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Description

3-bromo-N-cyclobutylaniline: is an organic compound with the molecular formula C10H12BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the third position and a cyclobutyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclobutylaniline typically involves the bromination of N-cyclobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-cyclobutylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the third position of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N-cyclobutylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium methoxide (NaOCH3) can lead to the formation of 3-methoxy-N-cyclobutylaniline.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The nitro group in the aromatic ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions:

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) with a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: 3-methoxy-N-cyclobutylaniline.

    Oxidation: Corresponding quinones or other oxidized derivatives.

    Reduction: 3-amino-N-cyclobutylaniline.

Scientific Research Applications

Chemistry: 3-bromo-N-cyclobutylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of brominated anilines on cellular processes. It can be employed in assays to investigate its interaction with biological targets and its potential as a bioactive molecule.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as anticancer or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable for various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclobutylaniline involves its interaction with molecular targets in biological systems. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

    3-chloro-N-cyclobutylaniline: Similar structure with a chlorine atom instead of bromine.

    3-fluoro-N-cyclobutylaniline: Similar structure with a fluorine atom instead of bromine.

    3-iodo-N-cyclobutylaniline: Similar structure with an iodine atom instead of bromine.

Comparison: 3-bromo-N-cyclobutylaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine is larger and more polarizable than chlorine and fluorine, leading to different steric and electronic effects. This can influence the compound’s reactivity, binding affinity, and overall biological activity. The iodine analog, while similar in size, has different electronic properties due to iodine’s lower electronegativity and higher atomic radius.

Biological Activity

3-Bromo-N-cyclobutylaniline (CAS No. 1248435-12-2) is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • Structural Characteristics : The compound features a bromine atom attached to a cyclobutyl group and an aniline moiety, which may influence its interaction with biological targets.

Case Study: Related Compounds

  • Compound 7d (5-Bromoindolin-2-one Derivative) :
    • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 2.93 ± 0.47 µM
    • Mechanism of Action :
      • Induced apoptosis through caspase activation.
      • Increased Bax/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways.
      • Cell cycle analysis indicated G2/M phase arrest and increased sub-G1 population, indicating cell death .
  • VEGFR-2 Inhibition :
    • Compounds structurally related to this compound have shown inhibitory effects on VEGFR-2, a key target in cancer therapy.
    • Example IC50 values for related compounds were reported as 0.503 µM, indicating strong potential for antiangiogenic activity .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have demonstrated the ability to activate apoptotic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest, leading to increased apoptosis in cancer cells.
  • Inhibition of Angiogenesis : By targeting VEGFR-2, these compounds may inhibit tumor growth by preventing the formation of new blood vessels.

Summary of Findings

PropertyValue/Description
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Anticancer ActivityPotentially significant based on analogs
IC50 (MCF-7)Approx. 2.93 µM (related compounds)
MechanismsApoptosis induction, cell cycle arrest
Targeted PathwaysCaspase activation, VEGFR-2 inhibition

Properties

IUPAC Name

3-bromo-N-cyclobutylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXBREDJSDZJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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